molecular formula C14H16N4O4 B14139540 (2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid CAS No. 958950-96-4

(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid

Cat. No.: B14139540
CAS No.: 958950-96-4
M. Wt: 304.30 g/mol
InChI Key: LXKDVNSQOHCDTC-VIFPVBQESA-N
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Description

(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid is a synthetic organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Benzotriazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Butanoyl Group: This step involves the acylation of the benzotriazine core using butanoyl chloride or a similar reagent.

    Introduction of the Propanoic Acid Moiety: The final step involves the coupling of the intermediate with (S)-alanine or its derivatives under peptide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

    Substitution: The benzotriazine core can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzotriazine oxides, while substitution could introduce various functional groups into the benzotriazine core.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Benzotriazine derivatives are known for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid would depend on its specific interactions with molecular targets. Typically, benzotriazine derivatives exert their effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid
  • (2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]pentanoic acid

Uniqueness

What sets (2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid apart from similar compounds is its specific structure, which might confer unique biological activities or chemical reactivity. The presence of the propanoic acid moiety, for example, could influence its solubility and interaction with biological targets.

Properties

CAS No.

958950-96-4

Molecular Formula

C14H16N4O4

Molecular Weight

304.30 g/mol

IUPAC Name

(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid

InChI

InChI=1S/C14H16N4O4/c1-9(14(21)22)15-12(19)7-4-8-18-13(20)10-5-2-3-6-11(10)16-17-18/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,19)(H,21,22)/t9-/m0/s1

InChI Key

LXKDVNSQOHCDTC-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1

Canonical SMILES

CC(C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1

solubility

22 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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